Methyl 3-(3-chlorophenyl)-5-fluorobenzoate
Overview
Description
Methyl 3-(3-chlorophenyl)-5-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 3-chlorophenyl and a 5-fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-chlorophenyl)-5-fluorobenzoate typically involves the esterification of 3-(3-chlorophenyl)-5-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-chlorophenyl)-5-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.
Hydrolysis: Products include 3-(3-chlorophenyl)-5-fluorobenzoic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 3-(3-chlorophenyl)-5-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It helps in understanding the interactions between such compounds and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its unique structure allows for the exploration of new pharmacophores.
Industry: In the materials science industry, this compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chlorophenyl)-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the ester group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
- Methyl 3-(4-chlorophenyl)-5-fluorobenzoate
- Methyl 3-(3-bromophenyl)-5-fluorobenzoate
- Methyl 3-(3-chlorophenyl)-4-fluorobenzoate
Comparison: Methyl 3-(3-chlorophenyl)-5-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring. This positioning can significantly influence the compound’s reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)-5-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-14(17)11-5-10(7-13(16)8-11)9-3-2-4-12(15)6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJNAWXZRZEEDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159525 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-5-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820674-51-8 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-5-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820674-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-5-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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